molecular formula C20H15F2N3O2S B2492428 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1208913-47-6

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2492428
CAS RN: 1208913-47-6
M. Wt: 399.42
InChI Key: NPKFYCQVAWWIKN-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic molecules that are studied for their potential in various fields such as medicinal chemistry, material science, and chemical synthesis. These compounds often feature a combination of aromatic rings, heterocycles (such as thiazole), and specific functional groups (like amides and enoates) that contribute to their unique chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar benzamide derivatives typically involves the coupling of aromatic or heteroaromatic amine components with acid chlorides or esters in the presence of base catalysts. For instance, compounds with related structures have been synthesized starting from basic aromatic components and undergoing a series of reactions including acylation, amidation, and sometimes cyclization to achieve the desired thiazolyl benzamide scaffold (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives typically features planar aromatic systems that facilitate π-π interactions and hydrogen bonding. These interactions can lead to the formation of supramolecular assemblies or influence the crystal packing of these molecules. For example, certain N-(thiazol-2-yl)benzamide derivatives have been shown to form helical assemblies driven by π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives similar to N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide exhibit significant anticancer properties. For instance, substituted benzamides have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021). Moreover, the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups under microwave irradiation showed promising anticancer activity, indicating the efficacy of such compounds in combating cancer (Tiwari et al., 2017).

Antifungal and Antipathogenic Activities

Compounds related to this compound have been assessed for their antifungal and antipathogenic properties. Some synthesized compounds displayed low to moderate antifungal activity, suggesting their potential use in developing new antifungal agents (Saeed et al., 2008). Additionally, acylthioureas showed significant antibiofilm properties against bacteria, indicating the potential of benzamide derivatives in creating novel antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, particularly focusing on the role of methyl functionality and multiple non-covalent interactions. This research offers insights into the design of supramolecular materials with potential applications in various technological fields (Yadav & Ballabh, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate the ability to adsorb onto surfaces, providing stability and high inhibition efficiencies. This suggests the application of such compounds in protecting metals against corrosion, which is vital in industrial processes (Hu et al., 2016).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound, studying its properties, and investigating its potential biological activity .

properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c1-2-18(26)23-10-12-3-5-13(6-4-12)19(27)25-20-24-17(11-28-20)14-7-8-15(21)16(22)9-14/h2-9,11H,1,10H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKFYCQVAWWIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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